molecular formula C12H19NO B1147358 (R)-2-(Isoindolin-2-yl)butan-1-ol CAS No. 135711-18-1

(R)-2-(Isoindolin-2-yl)butan-1-ol

Cat. No.: B1147358
CAS No.: 135711-18-1
M. Wt: 193.29
InChI Key:
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Description

®-2-(Isoindolin-2-yl)butan-1-ol is a chiral compound that belongs to the class of isoindoline derivatives. This compound is characterized by the presence of an isoindoline ring attached to a butanol side chain. The ®-configuration indicates that the compound is optically active and has a specific three-dimensional arrangement of its atoms.

Scientific Research Applications

Chemoenzymatic Synthesis and Analgesic Potential

  • A study designed and synthesized a novel enantiomerically enriched ethereal analog of (R)-iso-moramide, potentially serving as a powerful synthetic opiate with improved affinity and selectivity toward opioid receptors. The key step involved lipase-catalyzed kinetic resolution of racemic 1-(morpholin-4-yl)propan-2-ol, leading to the creation of homochiral morpholino-alcohol, which was further transformed to produce the desired levorotatory isomer of the title product (Borowiecki, 2022).

Antituberculosis Activity

  • Research focused on the synthesis of new 4-dimethylamino-2-(naphthalen-1-yl)-1-phenyl-1-(quinolin-3-yl)butan-2-ols with antituberculosis activity. One particular compound, (1R*,2S*)-1-(6-Bromo-2-chloroquinolin-3-yl)-4-dimethylamino-2-(naphthalen-1-yl)-1-phenylbutan-2-ol hydrocitrate, showed high antituberculosis activity and is in the final stage of clinical trials (Omel’kov, Fedorov, & Stepanov, 2019).

Hydrogen-Bonded Complexes Study

  • A study investigated the relative gas phase binding energy of diastereoisomeric complexes of R-1-phenylethanol with R- and S-butan-2-ol. It found that the homochiral species is more stable than the heterochiral complex, providing insights into hydrogen bonding dynamics in such molecular systems (Mons et al., 2000).

Molecular Self-Assembly in Solutions

  • Research on the self-association of (R)-, (S)- and (RS)-butan-2-ol in carbon tetrachloride solutions revealed no distinguishable differences between the chiral and the racemic butan-2-ol in solution, both in mid-infrared and near-infrared spectra. This study contributes to the understanding of molecular interactions and self-assembly in solution (Iwahashi et al., 1999).

Enzymatic Esterification in Ionic Liquids

  • A study reported the use of ionic liquids for the enantioselective esterification of (R,S)-2-chloropropanoic acid with butan-1-ol using Candida rugosa lipase. This approach highlights the role of water in enzymatic reactions and introduces a novel method for maintaining water activity during the reaction process (Gubicza, Nemestóthy, Fráter, & Bélafi-Bakó, 2003).

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-(Isoindolin-2-yl)butan-1-ol typically involves the following steps:

    Formation of Isoindoline Ring: The isoindoline ring can be synthesized through the reduction of phthalimide derivatives.

    Attachment of Butanol Side Chain: The butanol side chain can be introduced via a Grignard reaction, where a butyl magnesium bromide reacts with the isoindoline derivative.

    Chiral Resolution: The resulting racemic mixture can be resolved into its enantiomers using chiral chromatography or enzymatic resolution.

Industrial Production Methods: Industrial production of ®-2-(Isoindolin-2-yl)butan-1-ol may involve:

    Large-Scale Synthesis: Utilizing optimized reaction conditions to maximize yield and purity.

    Catalytic Hydrogenation: Employing catalysts to facilitate the reduction steps.

    Automated Chiral Resolution: Using advanced chromatographic techniques for efficient separation of enantiomers.

Types of Reactions:

    Oxidation: ®-2-(Isoindolin-2-yl)butan-1-ol can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form more saturated derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group or the isoindoline ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of palladium or platinum catalysts.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products:

    Oxidation Products: Ketones or aldehydes.

    Reduction Products: Saturated alcohols or hydrocarbons.

    Substitution Products: Alkylated or sulfonated derivatives.

Chemistry:

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

    Chiral Catalysts: Employed in asymmetric synthesis to produce enantiomerically pure compounds.

Biology:

    Enzyme Inhibition: Studied for its potential to inhibit specific enzymes involved in metabolic pathways.

    Receptor Binding: Investigated for its ability to bind to certain biological receptors.

Medicine:

    Drug Development: Explored as a lead compound for the development of new therapeutic agents.

    Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.

Industry:

    Material Science: Used in the development of new materials with specific optical properties.

    Catalysis: Employed in industrial catalytic processes for the production of fine chemicals.

Mechanism of Action

The mechanism of action of ®-2-(Isoindolin-2-yl)butan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s chiral nature allows it to fit into specific active sites, leading to inhibition or activation of biological pathways. The isoindoline ring and butanol side chain contribute to its binding affinity and specificity.

Comparison with Similar Compounds

    (S)-2-(Isoindolin-2-yl)butan-1-ol: The enantiomer of the compound with opposite optical activity.

    2-(Isoindolin-2-yl)ethanol: A shorter chain analog with similar chemical properties.

    2-(Isoindolin-2-yl)propan-1-ol: A compound with a different side chain length and branching.

Uniqueness:

    Chiral Specificity: The ®-configuration provides unique interactions with biological targets.

    Chemical Stability: The presence of the isoindoline ring enhances the compound’s stability.

    Versatility: The compound’s ability to undergo various chemical reactions makes it a valuable intermediate in synthetic chemistry.

This detailed overview provides a comprehensive understanding of ®-2-(Isoindolin-2-yl)butan-1-ol, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(2R)-2-(1,3-dihydroisoindol-2-yl)butan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-2-12(9-14)13-7-10-5-3-4-6-11(10)8-13/h3-6,12,14H,2,7-9H2,1H3/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGAAQVONYOTBGB-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)N1CC2=CC=CC=C2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](CO)N1CC2=CC=CC=C2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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